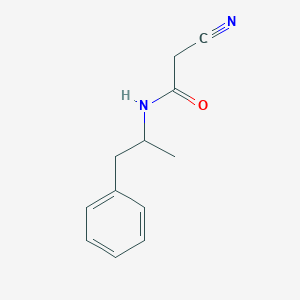
2-Cyano-N-(1-phenylpropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(1-phenylpropan-2-yl)acetamide is an organic compound with the molecular formula C12H14N2O It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(1-phenylpropan-2-yl)acetamide typically involves the reaction of 1-phenyl-2-propanamine with cyanoacetic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst such as acetic anhydride or a base like sodium hydroxide. The general reaction scheme is as follows:
Starting Materials: 1-phenyl-2-propanamine and cyanoacetic acid.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Catalysts: Acetic anhydride or sodium hydroxide can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or alcohols replace the cyano group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Cyano-N-(1-phenylpropan-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as precursors to active pharmaceutical ingredients (APIs) used in the treatment of various diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(1-phenylpropan-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenylpropyl moiety provides hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: Lacks the phenylpropyl group, making it less hydrophobic.
N-(1-Phenylpropan-2-yl)acetamide: Lacks the cyano group, reducing its ability to participate in certain chemical reactions.
2-Cyano-N-(2-phenylethyl)acetamide: Similar structure but with a different alkyl chain length.
Uniqueness
2-Cyano-N-(1-phenylpropan-2-yl)acetamide is unique due to the combination of the cyano and phenylpropyl groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound in various fields of research.
Properties
CAS No. |
88422-76-8 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-cyano-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-10(14-12(15)7-8-13)9-11-5-3-2-4-6-11/h2-6,10H,7,9H2,1H3,(H,14,15) |
InChI Key |
LSBDYBMWQRQJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)
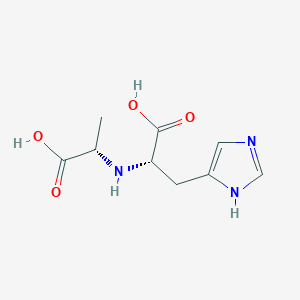

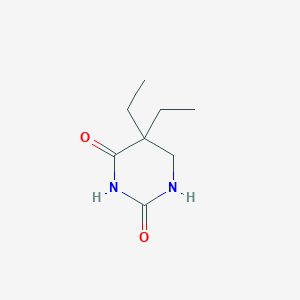

![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)

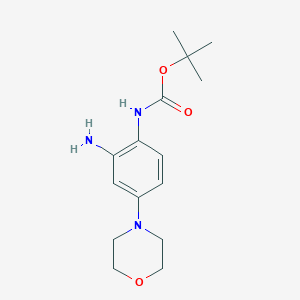
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
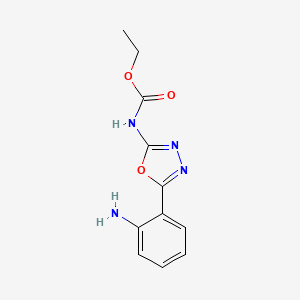

![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
